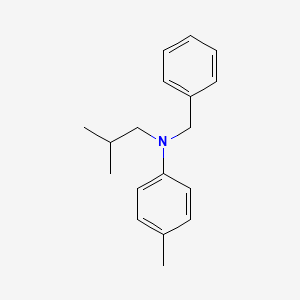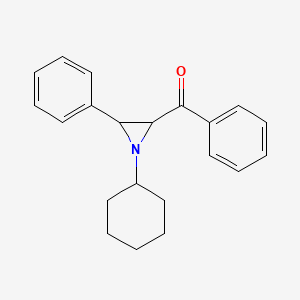
cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone typically involves multistep organic reactions. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form a urea derivative, which is then cyclized to form the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or open-chain amines.
Applications De Recherche Scientifique
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. This reactivity is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by targeting DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone: Unique due to its combination of cyclohexyl, phenyl, and aziridine groups.
Cyclohexylamine: Lacks the aziridine and phenylmethanone groups.
Phenyl isocyanate: Lacks the cyclohexyl and aziridine groups.
Aziridine: Lacks the cyclohexyl and phenylmethanone groups.
Uniqueness
The uniqueness of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone lies in its structural complexity and reactivity. The presence of the aziridine ring makes it highly reactive, while the cyclohexyl and phenyl groups contribute to its stability and potential bioactivity. This combination of properties makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2211-61-2 |
|---|---|
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
Clé InChI |
FAJJGXYGLDMYOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
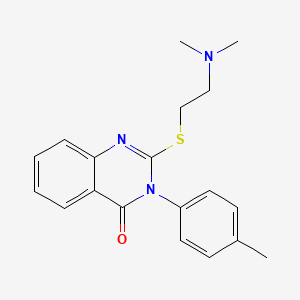
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
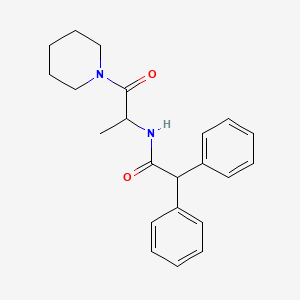
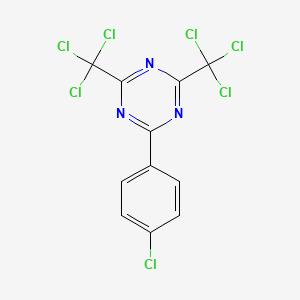
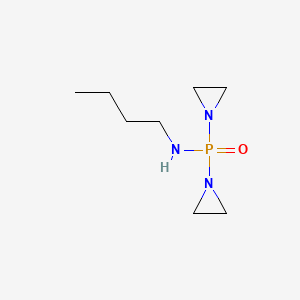

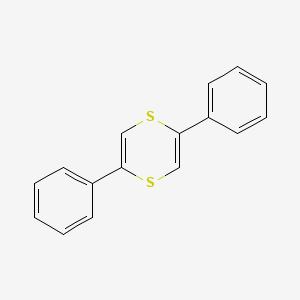
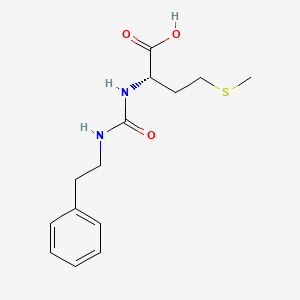
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
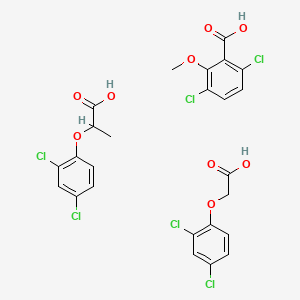
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
